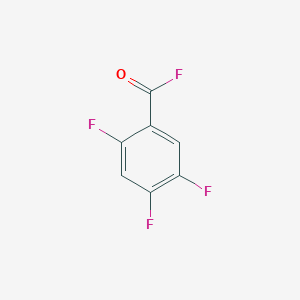

2,4,5-trifluorobenzoyl Fluoride

Description

2,4,5-Trifluorobenzoyl fluoride is an acyl fluoride derivative characterized by a benzoyl group substituted with fluorine atoms at the 2-, 4-, and 5-positions of the aromatic ring. Acyl fluorides are typically less reactive than chlorides but exhibit higher thermal stability, making them valuable in specialized synthetic applications .

Properties

IUPAC Name |

2,4,5-trifluorobenzoyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4O/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXALMWNWYDSWQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Key physical properties of 2,4,5-trifluorobenzoyl fluoride and its analogs are summarized in Table 1.

Table 1: Physical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 2,4,5-Trifluorobenzoyl chloride | 88419-56-1 | C₇H₂ClF₃O | 194.54 | 1.53 | 85 (at 17 mmHg) |

| 2,4,6-Trifluorobenzoyl chloride | 79538-29-7 | C₇H₂ClF₃O | 194.53 | 1.484 | Not reported |

| 3-Chloro-2,4,5-trifluorobenzoyl fluoride | 101513-69-3 | C₇HClF₄O | 220.53 | Not reported | Not reported |

| This compound* | Not available | C₇HF₄O | ~178.09 (estimated) | ~1.45 (estimated) | Estimated <85 (at 17 mmHg) |

*Estimated values based on molecular weight differences between benzoyl chloride (C₇H₅ClO, 140.57 g/mol) and benzoyl fluoride (C₇H₅FO, 122.11 g/mol).

Key Observations :

- Molecular Weight : Replacing chlorine with fluorine reduces molecular weight by ~18.46 g/mol (e.g., 2,4,5-trifluorobenzoyl chloride vs. fluoride).

- Density : Fluorides generally exhibit lower density than chlorides due to fluorine’s smaller atomic radius and lower atomic weight.

- Boiling Point : Acyl fluorides typically have lower boiling points than chlorides due to weaker intermolecular forces .

Reactivity Comparison

- Chlorides: Highly reactive in nucleophilic acyl substitution, widely used in synthesizing esters, amides, and selenoesters (e.g., selenoester J6-F2 in ).

- Fluorides : Less reactive but preferred in moisture-sensitive reactions due to slower hydrolysis. 3-Chloro-2,4,5-trifluorobenzoyl fluoride (CAS 101513-69-3) is utilized in niche pharmaceutical intermediates .

Table 2: Market and Application Profiles

Key Findings :

- The chloride derivatives dominate industrial applications due to cost-effectiveness and ease of synthesis.

- Fluorides are reserved for high-precision applications, such as fluorinated drug candidates .

Preparation Methods

Reaction Mechanism and Conditions

The predominant method involves nucleophilic aromatic substitution (SNAr) of chlorine atoms in 2,4-dichloro-5-fluorobenzoyl chloride using KF as the fluorinating agent. The reaction proceeds in a polar aprotic solvent, typically sulfolane (tetramethylene sulfone), at elevated temperatures (140–150°C) over 15–20 hours. A phase-transfer catalyst, such as tetraphenylphosphonium bromide or hexadecyl trimethyl ammonium bromide, enhances reactivity by facilitating fluoride ion transfer into the organic phase.

Key Reaction:

Optimization and Yield

In a representative procedure, 116 g of 2,4-dichloro-5-fluorobenzoyl chloride reacts with 100 g KF in 464 g sulfolane and 5 g tetraphenylphosphonium bromide at 140–150°C for 20 hours, yielding 70.8 g (78%) of 2,4,5-trifluorobenzoyl fluoride. Scaling this method under controlled conditions (e.g., 140°C, 15 hours) improves purity to >99% gas chromatography (GC) area/area (A/A%) with an 82% yield.

Chlorination and Subsequent Fluorination of 2,4,5-Trifluorobenzoic Acid Derivatives

Synthesis via Benzoic Acid Intermediates

An alternative route begins with 2,4,5-trifluorobenzoic acid, which undergoes chlorination using chlorosulfonic acid or oleum under pressure at 160–260°C. The resulting 2,4,5-trifluoro-3-chlorobenzoic acid is treated with thionyl chloride () to form the corresponding acyl chloride, followed by fluorination with hydrofluoric acid (HF) or KF.

Key Steps:

-

Chlorination:

-

Acyl Chloride Formation:

-

Fluorination:

Challenges and Yield Considerations

This method suffers from side reactions, such as dichlorination (forming 2,4,5-trifluoro-3,6-dichlorobenzoic acid), necessitating fractional distillation for purification. Reported yields are lower (60–70%) compared to direct fluorination, with additional steps increasing complexity and cost.

Nitrile-Based Pathways

Fluorination of 2,4-Dichloro-5-Fluorobenzonitrile

A less common approach involves fluorinating 2,4-dichloro-5-fluorobenzonitrile with KF or tetraalkylammonium fluorides in solvents like N-methylpyrrolidone (NMP) at 160–190°C. The resulting 2,4,5-trifluorobenzonitrile is hydrolyzed to the carboxylic acid and converted to the acyl fluoride via thionyl chloride and HF.

Key Reaction:

Limitations

This multi-step process achieves moderate yields (65–70%) but requires rigorous control over hydrolysis and fluorination conditions to avoid byproducts.

Comparative Analysis of Methods

Industrial Applications and Scalability

Direct fluorination is favored industrially due to its simplicity, high yield, and scalability. Sulfolane’s high boiling point (285°C) enables reflux conditions without solvent loss, while KF’s low cost and minimal toxicity align with green chemistry principles. In contrast, chlorination-fluorination routes are less viable due to corrosive reagents (e.g., chlorosulfonic acid) and energy-intensive steps .

Q & A

What are the established synthetic routes for 2,4,5-trifluorobenzoyl fluoride, and how are reaction conditions optimized?

Answer:

The compound is synthesized via nucleophilic acyl substitution, typically reacting ethyl 3-ethoxyacrylate with 2,4,5-trifluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key optimizations include:

- Temperature: Maintained between 0–25°C to suppress side reactions.

- Solvent selection: Polar aprotic solvents like dichloromethane enhance reactivity, while THF improves solubility.

- Stoichiometry: A 1.2:1 molar ratio of base to acyl chloride ensures complete neutralization.

Yields >85% are achievable under anhydrous conditions with slow reagent addition to manage exothermicity .

What analytical techniques are most effective for characterizing this compound and verifying its purity?

Answer:

- ¹⁹F/¹H NMR spectroscopy: Resolves fluorine substitution patterns (e.g., δ -110 to -125 ppm for aromatic F) and confirms structural integrity.

- GC-MS: Detects impurities using its low boiling point (~77°C) and characteristic fragmentation (m/z 194 for [M]⁺) .

- Elemental analysis: Validates C:H:F:Cl ratios (theoretical: C 43.2%, H 1.0%, F 29.3%, Cl 18.2%).

Discrepancies in melting points (e.g., 123–124°C vs. 287.5–293.5°C in analogs) require DSC for phase analysis .

How can researchers resolve conflicting data regarding the reactivity of this compound in nucleophilic substitution reactions?

Answer:

Contradictory reports (e.g., aryl vs. acyl substitution dominance) arise from solvent polarity and electronic effects. Methodological approaches include:

- Solvent screening: Compare kinetics in DMF (polar) vs. toluene (nonpolar) using ¹⁹F NMR to track intermediates.

- Hammett studies: Correlate substituent effects (σ values) with reaction rates to identify mechanistic pathways.

Recent findings show electron-withdrawing groups favor acyl substitution, while steric hindrance promotes aryl displacement .

What experimental approaches elucidate the anticancer mechanisms of this compound derivatives?

Answer:

Derivatives like (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate induce apoptosis via:

- Flow cytometry: Annexin V/PI staining quantifies early/late apoptotic cells.

- Western blotting: Detects caspase-3 cleavage and cyclin D1 downregulation.

- Molecular docking: Predicts CDK4/6 kinase binding, validated by IC₅₀ measurements (e.g., 2.3 μM in MCF-7 cells) .

How can trace fluoride byproducts be quantified during this compound synthesis?

Answer:

- Ion chromatography (IC): Suppressed conductivity detection achieves 0.1 ppm F⁻ sensitivity. Matrix-matched calibration compensates for reaction media interference.

- Fluoride-ion-selective electrodes: Enable real-time monitoring but require pH adjustment (5.5–6.5) for accuracy.

IC remains gold standard for complex mixtures .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE: Nitrile gloves, face shields, and fume hoods mandatory.

- Storage: Sealed amber vials at -20°C under nitrogen to prevent hydrolysis.

- Spill management: Neutralize with NaHCO₃ slurry; avoid aqueous rinses to limit HF formation .

What strategies enhance the regioselectivity of fluorination in this compound derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.